3,5-Dimethoxy-6-nitropyridin-2-amine
Description
Properties
CAS No. |
111451-29-7 |
|---|---|
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
3,5-dimethoxy-6-nitropyridin-2-amine |
InChI |
InChI=1S/C7H9N3O4/c1-13-4-3-5(14-2)7(10(11)12)9-6(4)8/h3H,1-2H3,(H2,8,9) |
InChI Key |
AIRWTDWKTMRXSP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(N=C1N)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(N=C1N)[N+](=O)[O-])OC |
Synonyms |
2-Pyridinamine,3,5-dimethoxy-6-nitro-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dimethoxy 6 Nitropyridin 2 Amine and Precursors
Strategies for Pyridine (B92270) Ring Construction and Functionalization
Building the foundational pyridine scaffold with the desired substitution pattern is a critical first step. Methodologies often involve assembling the ring from acyclic precursors or transforming other heterocyclic systems.
Ring transformation is a powerful technique for creating complex, polyfunctionalized compounds that are otherwise difficult to access. This approach involves converting an existing ring system into a new one.
A notable strategy for synthesizing nitropyridines is the three-component ring transformation (TCRT) of dinitropyridones. In this process, a highly electron-deficient pyridone, such as 1-methyl-3,5-dinitro-2-pyridone, serves as a versatile building block. researchgate.net This substrate reacts with a ketone and a nitrogen source, like ammonia, to construct a new nitropyridine ring. researchgate.net The dinitropyridone effectively functions as a synthetic equivalent of the unstable compound nitromalonaldehyde (B3023284). researchgate.net
This reaction proceeds via a nucleophilic-type ring transformation, facilitated by the electron-withdrawing nitro groups on the pyridone ring. The general mechanism involves the initial reaction of the ketone with ammonia to form an enamine, which then attacks the electron-deficient pyridone ring, leading to ring opening and subsequent recyclization to form the new pyridine derivative.
Table 1: Overview of Three-Component Ring Transformation (TCRT)
| Component 1 | Component 2 | Component 3 | Product | Key Feature |
|---|---|---|---|---|
| 1-Methyl-3,5-dinitro-2-pyridone | Ketone | Ammonia | Nitropyridine | Dinitropyridone acts as a nitromalonaldehyde equivalent. researchgate.net |
| 1-Methyl-3,5-dinitro-2-pyridone | Ketone | Ammonium Acetate | Nitroaniline / Nitropyridine | Nitrogen source influences the final product. researchgate.net |
The construction of the pyridine ring can also be achieved through condensation reactions involving aldehydes and various nitrogen sources. The Hantzsch pyridine synthesis is a classic and versatile example of this approach. ciac.jl.cn This method typically involves a 2:1:1 condensation of a β-keto ester, an aldehyde, and ammonia (or an ammonia salt) as the nitrogen donor. ciac.jl.cn The reaction first produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative. ciac.jl.cn
Another significant method is the Chichibabin pyridine synthesis, which uses the condensation of aldehydes, ketones, or their combination in the presence of ammonia. ciac.jl.cn While yields can be modest, the precursors are often inexpensive, making it a practical route for certain pyridines. ciac.jl.cn For instance, unsubstituted pyridine can be synthesized from formaldehyde, acetaldehyde, and ammonia. ciac.jl.cnntnu.no
Ring Transformation Reactions in Nitropyridine Synthesis
Introduction and Modification of Specific Substituents
Once a suitably substituted pyridine or precursor ring is obtained, the next phase involves the precise introduction of the required methoxy (B1213986), nitro, and amino groups.
The introduction of a nitro group onto the pyridine ring is a key step. This is typically achieved through electrophilic aromatic substitution, a reaction that is notoriously difficult for the electron-deficient pyridine system.
Direct nitration of pyridine is challenging because the ring nitrogen is basic and readily protonates under the strongly acidic conditions required for nitration (e.g., a mixture of nitric acid and sulfuric acid). The resulting pyridinium (B92312) ion is highly electron-deficient, deactivating the ring towards electrophilic attack.
However, the presence of strong electron-donating groups, such as methoxy groups, can activate the pyridine ring sufficiently to allow for electrophilic substitution. In the case of precursors like 3,5-dimethoxypyridine, these activating groups direct incoming electrophiles to the ortho and para positions (C2, C4, and C6).
Kinetic studies on the nitration of 3,5-dimethoxypyridine show that the reaction proceeds on the conjugate acid species to introduce the first nitro group at the 2-position. icm.edu.pl Further nitration of the resulting 3,5-dimethoxy-2-nitropyridine occurs on the free base to yield 3,5-dimethoxy-2,6-dinitropyridine . researchgate.net This demonstrates a viable pathway for introducing a nitro group at the 6-position of a 3,5-dimethoxypyridine framework. The synthesis of the 3,5-dimethoxypyridine precursor can be accomplished by reacting 3,5-dichloropyridine with sodium methoxide (B1231860).
Table 2: Nitration Products of 3,5-Dialkoxypyridines
| Starting Material | Nitration Conditions | Product(s) | Reference |
|---|---|---|---|
| 3,5-Diethoxypyridine | HNO₃ / H₂SO₄ | 3,5-Diethoxy-2-nitropyridine | researchgate.net |
| 3,5-Diethoxy-2-nitropyridine | HNO₃ / H₂SO₄ | 3,5-Diethoxy-2,6-dinitropyridine | researchgate.net |
The final step to achieve the target compound would involve a selective amination of a precursor like 3,5-dimethoxy-2,6-dinitropyridine. This would likely proceed via nucleophilic aromatic substitution (SNAr), where an amino group displaces one of the nitro groups, a reaction facilitated by the strong electron-withdrawing nature of the remaining nitro group.
Methoxylation and General Alkoxylation Routes
The introduction of methoxy or other alkoxy groups onto a pyridine ring can be achieved through nucleophilic substitution of a suitable leaving group, such as a halogen. The synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430), a key precursor, can be accomplished via the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol (B129727).
Modern cross-coupling reactions provide powerful alternatives for forming C-O bonds. Nickel-catalyzed cross-coupling of methoxyarenes with alkylmagnesium halides, which involves the cleavage of a stable C(sp²)-OMe bond, demonstrates the possibility of interchanging alkoxy groups. researchgate.net While often used for C-C bond formation, palladium-mediated direct functionalization of pyridine C-H bonds represents a powerful strategy that avoids pre-functionalization of the starting material. nih.gov
Pyridine N-oxides also serve as valuable precursors for alkoxylation. The reaction of pyridine N-oxides with Grignard reagents followed by treatment with acetic anhydride can yield 2-substituted pyridines. organic-chemistry.org Additionally, N-oxides can be used in hydroxymethylation reactions, where a compound like 3,4-dimethoxy-2-methylpyridine N-oxide reacts with acetic anhydride to introduce a hydroxymethyl group, which can be a precursor to other functionalities. google.com
Table 2: Summary of Functionalization Strategies for Pyridine Derivatives
| Transformation | Strategy | Reagents/Conditions | Position Targeted |
| Nitration | Dearomatization-Rearomatization | TBN, TEMPO, O₂ acs.org | C3 (meta) acs.org |
| Nitration | N-Oxide Activation | HNO₃/H₂SO₄ on Pyridine N-Oxide researchgate.net | C4 (para) rsc.orgresearchgate.net |
| Amination | Vicarious Nucleophilic Amination (VNA) | Hydroxylamine, KOt-Bu ntnu.norsc.org | ortho/para to NO₂ group ntnu.no |
| Amination | N-Oxide Precursor | Pyridine N-Oxide + Benzyl Isocyanide nih.gov | C2 (ortho) nih.gov |
| Amination | Nucleophilic Aromatic Substitution (SₙAr) | Amine on halo-nitropyridine researchgate.netclockss.org | Position of leaving group |
| Methoxylation | Nucleophilic Aromatic Substitution (SₙAr) | Sodium Methoxide on chloropyridine | Position of leaving group |
Synthesis Pathways for Methoxypyridines
The introduction of methoxy groups onto a pyridine ring is a fundamental step in the synthesis of many pharmaceutical and agrochemical compounds. One common approach is through the nucleophilic substitution of halogenated pyridines with an alkoxide.
A notable example is the synthesis of 3,5-dimethoxypyridine. This can be achieved by reacting 3,5-dichloropyridine with sodium methylate in a solvent such as dimethylsulfoxide (DMSO) prepchem.com. The reaction is typically carried out with stirring under anhydrous conditions at an elevated temperature, for instance, between 60-80°C prepchem.com. The sodium methylate is often added in portions over several hours to drive the reaction to completion. After a prolonged reaction time, typically around 72 hours, the mixture is worked up by adding water and extracting the product with an organic solvent like diethyl ether prepchem.com. The final product can then be purified by vacuum distillation. It is worth noting that this process may result in a product containing a small amount of the mono-substituted intermediate, 3-chloro-5-methoxypyridine prepchem.com. However, this impurity can often be carried through to the next step, as it may be easily separated after subsequent reactions like dinitration prepchem.com.
Another general method for synthesizing functionalized pyridines is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonia donor beilstein-journals.orgnih.govnih.gov. This classical method allows for the construction of the dihydropyridine ring, which can then be oxidized to the corresponding pyridine. The substituents on the final pyridine ring are determined by the choice of the initial reactants. For instance, using methyl acetoacetate and an appropriate aldehyde can lead to the formation of 2,6-dimethyl-3,5-dimethoxycarbonyl-substituted pyridines nih.govresearchgate.net.
The table below summarizes a typical synthesis of 3,5-dimethoxypyridine.
| Reactants | Reagents & Conditions | Product | Yield |
| 3,5-Dichloropyridine | Sodium methylate, DMSO, 60-80°C, 72h | 3,5-Dimethoxypyridine | 51% |
Nucleophilic Substitution of Halogenated Pyridines with Alkoxides
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyridines, particularly for introducing oxygen-based nucleophiles like alkoxides. The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen and the position of the leaving group on the pyridine ring. Generally, halogens at the 2- and 4-positions are more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) through resonance.
The reaction of a halogenated pyridine with an alkoxide, such as sodium methoxide, proceeds via an addition-elimination mechanism libretexts.org. The nucleophilic alkoxide attacks the carbon atom bearing the halogen, leading to the formation of a tetrahedral intermediate libretexts.org. The aromaticity of the ring is temporarily lost in this step. Subsequently, the leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored.
Microwave irradiation has been shown to significantly accelerate these nucleophilic substitution reactions, often reducing reaction times from hours to minutes and leading to high yields sci-hub.se. For instance, the reaction of 2-iodopyridine with sodium phenoxide in DMSO or HMPA can be completed in a few minutes under microwave heating to afford the corresponding phenoxypyridine in good yield sci-hub.se. The choice of solvent can also play a crucial role in the reaction efficiency sci-hub.se.
The synthesis of 2-amino-6-methoxy-3-nitropyridine provides a relevant example of nucleophilic substitution with an alkoxide. In this process, 2-amino-6-chloro-3-nitropyridine is treated with sodium methoxide in methanol chemicalbook.comgoogle.com. The reaction is typically performed at a controlled temperature, for example, between 15°C and 30°C, and monitored for completion using techniques like thin-layer chromatography (TLC) chemicalbook.com. Upon completion, the product is precipitated by pouring the reaction mixture into water, filtered, and washed to give the desired product in high yield and purity chemicalbook.com.
The following table presents a representative nucleophilic substitution reaction to form a methoxypyridine derivative.
| Starting Material | Reagent | Solvent | Product | Yield | Purity |
| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide | Methanol | 2-Amino-6-methoxy-3-nitropyridine | 86.5% | 99.0% (HPLC) |
Specific Synthetic Routes to 3,5-Dimethoxy-6-nitropyridin-2-amine
The synthesis of the target compound, this compound, can be approached through the functionalization of pre-existing substituted pyridine rings.
Preparation from Dinitropyridine Precursors
One potential pathway to this compound involves the use of dinitropyridine precursors. For instance, a compound like 2,6-diamino-3,5-dinitropyridine could theoretically be a starting point. The synthesis of 2,6-diamino-3,5-dinitropyridine itself is achieved through the nitration of 2,6-diaminopyridine under harsh conditions researchgate.net. However, the subsequent selective replacement of one amino group and one nitro group with methoxy groups while retaining the other amino and nitro groups would be a significant synthetic challenge requiring careful control of reaction conditions and potentially the use of protecting groups.
A more plausible route starting from a dinitropyridine would be the reaction of a dihalodinitropyridine with appropriate nucleophiles. For example, a 2,6-dihalo-3,5-dinitropyridine could undergo sequential nucleophilic substitution reactions. The first substitution with ammonia or an amine source at the 2-position, followed by a double substitution of the remaining halogen and a nitro group with sodium methoxide. The regioselectivity of these substitutions would be a critical factor.
Controlled Conversion of Related Dimethoxy-Nitropyridine Intermediates
A more direct and controlled approach involves the functionalization of a dimethoxy-nitropyridine intermediate. A plausible synthetic sequence could start with 3,5-dimethoxypyridine, which can be prepared as described in section 2.2.3.1. This intermediate can then undergo nitration to introduce a nitro group onto the pyridine ring. The position of nitration will be directed by the existing methoxy groups. Subsequently, amination at the 2-position would yield the final product.
Alternatively, one could start with a precursor that already contains some of the required functional groups. For example, a compound like 2-chloro-3,5-dimethoxypyridine could be nitrated and then the chloro group displaced by an amino group. The synthesis of 2-amino-3-nitro-6-methoxypyridine from 2-amino-6-chloro-3-nitropyridine via methoxylation is a known process chemicalbook.comgoogle.com. A similar strategy could likely be adapted for the synthesis of this compound.
Chemical Reactivity and Derivatization of 3,5 Dimethoxy 6 Nitropyridin 2 Amine
Reactivity Associated with the Amino Group
The amino group at the C2 position of the pyridine (B92270) ring is a primary site of nucleophilic reactivity, enabling a variety of derivatization reactions.
The amino group in 3,5-Dimethoxy-6-nitropyridin-2-amine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to react with various electrophiles. The nucleophilicity of amines generally correlates with their basicity; more basic amines are typically stronger nucleophiles. masterorganicchemistry.com In this molecule, the electron-donating resonance effect of the two methoxy (B1213986) groups at the C3 and C5 positions increases the electron density on the pyridine ring, which in turn can enhance the nucleophilicity of the C2-amino group. However, this is counteracted by the strong electron-withdrawing effect of the nitro group at the C6 position.
The lone pair on the amino nitrogen is also available for protonation, allowing the compound to act as a base. In an acidic medium, the amino group can accept a proton to form a pyridinium (B92312) salt. The basicity of the amino group is influenced by the electronic effects of the other substituents on the pyridine ring.
The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. jocpr.com This type of reaction is a cornerstone of organic synthesis for the formation of new carbon-nitrogen bonds. The reaction is typically catalyzed by either acid or base and involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon. researchgate.net This is followed by the elimination of a water molecule to form an imine. jocpr.com
For instance, reacting this compound with an aromatic aldehyde, such as 4-hydroxy-3-methoxybenzaldehyde, in a suitable solvent like ethanol (B145695) and under reflux, would be expected to yield the corresponding Schiff base. nih.govresearchgate.net The reaction proceeds through a hemiaminal intermediate which then dehydrates to form the stable imine product. jocpr.com
Table 1: Examples of Carbonyl Compounds for Condensation Reactions
| Carbonyl Compound | Expected Product Type |
| Benzaldehyde | Schiff Base (Imine) |
| Acetone | Schiff Base (Imine) |
| 4-Hydroxy-3-methoxybenzaldehyde | Phenolic Schiff Base |
| Cyclohexanone | Schiff Base (Imine) |
The condensation reaction between this compound and carbonyl compounds leads to the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). nih.govresearchgate.net These reactions are generally reversible and can be driven to completion by removing the water formed during the reaction. researchgate.net
A notable example involves the synthesis of a Schiff base ligand from a similar compound, 5-nitropyridine-2-amine, with 4-hydroxy-3-methoxybenzaldehyde. nih.govresearchgate.net The reaction is carried out by condensing the two reactants in a 1:1 molar ratio using ethanol as a solvent. nih.gov The formation of the imine bond is confirmed by spectroscopic methods, such as a characteristic signal in the ¹H-NMR spectrum for the azomethine proton. nih.gov Given the structural similarity, this compound is expected to react in an analogous manner to form a variety of Schiff base derivatives. These derivatives are of significant interest in coordination chemistry as they can act as ligands for metal ions.
Reactivity Attributed to the Nitro Group
The nitro group at the C6 position profoundly influences the electronic properties and reactivity of the entire molecule.
The nitro group (–NO₂) is a powerful electron-withdrawing group, exerting its effect through both resonance and inductive effects. brainly.com This significantly reduces the electron density of the pyridine ring, making it more electron-deficient. brainly.com Consequently, the ring is highly deactivated towards electrophilic aromatic substitution reactions, which typically require an electron-rich aromatic system. uoanbar.edu.iq Any electrophilic attack would likely occur at the positions less deactivated by the nitro group and the ring nitrogen. uoanbar.edu.iq
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro group, being in the ortho position to the C5-methoxy group and para to the C3-methoxy group, strongly activates the ring for attack by nucleophiles. Nucleophilic attack is particularly favored at the positions ortho and para to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group. wikipedia.org
The nitro group is readily reduced to a primary amino group under various reaction conditions. This transformation is a synthetically valuable method for introducing an additional amino functionality into the molecule, leading to the formation of 3,5-dimethoxypyridine-2,6-diamine.
Common methods for the reduction of aromatic nitro compounds are widely applicable to nitropyridines. nih.gov One of the most prevalent methods is catalytic hydrogenation. youtube.comyoutube.comyoutube.com This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. youtube.comgoogle.com The reaction is usually carried out in a solvent like ethanol or methanol (B129727) at room temperature and atmospheric or elevated pressure.
Another effective method for the reduction of the nitro group is the use of metals in acidic media, such as tin (Sn) or stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl). google.comorgsyn.org For example, a process for preparing 2,3-diamino-6-methoxypyridine (B1587572) involves the reduction of the corresponding 2-amino-3-nitro-6-methoxypyridine using stannous chloride dihydrate in concentrated hydrochloric acid. google.com This method would be directly applicable to the reduction of this compound to yield 3,5-Dimethoxypyridine-2,6-diamine.
Table 2: Common Reagents for Nitro Group Reduction
| Reagent(s) | Product |
| H₂, Pd/C | 3,5-Dimethoxypyridine-2,6-diamine |
| SnCl₂ / HCl | 3,5-Dimethoxypyridine-2,6-diamine |
| Fe / HCl or Acetic Acid | 3,5-Dimethoxypyridine-2,6-diamine |
| Na₂S₂O₄ (Sodium Dithionite) | 3,5-Dimethoxypyridine-2,6-diamine |
Facilitation of Nucleophilic Aromatic Substitution by the Nitro Group
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl compounds, particularly those bearing strong electron-withdrawing groups. libretexts.org The reaction generally requires two conditions to be met: the presence of a suitable leaving group and significant reduction of electron density in the aromatic ring. libretexts.org In the case of this compound, the nitro group at the C6 position plays a pivotal role in activating the pyridine ring for nucleophilic attack.
The mechanism of SNAr reactions involves the initial attack of a nucleophile on the electron-deficient ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed, and it is here that the nitro group exerts its most profound influence. When positioned ortho or para to the site of nucleophilic attack (and the leaving group), the nitro group can directly delocalize the negative charge of the intermediate through resonance. libretexts.org
For this compound, the nitro group is ortho to the C2-amino group. Should a reaction occur where the amino group is substituted (or another leaving group is present at that position), the nitro group would effectively stabilize the anionic intermediate. This activation makes the ring susceptible to attack by a range of nucleophiles, such as alkoxides, amines, or hydroxide (B78521) ions, allowing for the substitution of a leaving group at the C2 position. libretexts.orglibretexts.org This enhanced reactivity is a cornerstone of the derivatization chemistry of nitropyridines.
| Position of Nitro Group Relative to Leaving Group | Effect on Meisenheimer Intermediate | Impact on SNAr Reaction Rate |
|---|---|---|
| Ortho or Para | Direct resonance stabilization of negative charge. | Strongly Activating |
| Meta | No direct resonance stabilization; only inductive stabilization. | Weakly Activating / No significant effect |
Reactivity of the Methoxy Groups
The two methoxy groups at the C3 and C5 positions are classified as electron-donating groups through resonance, while being weakly electron-withdrawing inductively. Their primary electronic effect is to increase the electron density of the pyridine ring. In the context of electrophilic aromatic substitution, such groups would typically activate the ring and direct incoming electrophiles.
Aryl methyl ethers are generally stable but can undergo cleavage under stringent reaction conditions. masterorganicchemistry.com The methoxy groups of this compound are susceptible to demethylation when treated with strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), or potent Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comyoutube.com
The reaction mechanism with a strong acid like HI typically proceeds in two steps. First, the ether oxygen is protonated by the acid, which transforms the methoxy group into a much better leaving group (a neutral methanol molecule). masterorganicchemistry.com Subsequently, the halide anion (e.g., I⁻) acts as a nucleophile and attacks the methyl carbon in an SN2 reaction, displacing the protonated pyridine-oxygen bond. masterorganicchemistry.com This process results in the formation of a hydroxypyridine (a pyridinol) and methyl iodide. Given the presence of two methoxy groups, this reaction could potentially occur at both the C3 and C5 positions, leading to dihydroxy-nitropyridin-amine derivatives, depending on the stoichiometry and reaction conditions.
| Reagent | Typical Conditions | Mechanism Type |
|---|---|---|
| HI or HBr | Strong acid, often with heat. | SN2 on methyl group. masterorganicchemistry.com |
| BBr3 | Aprotic solvent (e.g., CH2Cl2), often at low temperatures. | Lewis acid-mediated cleavage. |
Reactions Occurring on the Pyridine Ring Core
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgdoabooks.org While these reactions traditionally employ aryl halides or triflates as substrates, recent advancements have expanded the scope to include other functional groups.
Of particular relevance to this compound is the development of denitrative cross-coupling reactions. acs.org In these transformations, the nitro group itself can act as a leaving group, enabling its replacement with various other moieties. For example, palladium or rhodium catalysts have been shown to facilitate the coupling of nitroarenes with boronic acids (a denitrative Suzuki-Miyaura coupling) or alcohols to form new C-C or C-O bonds, respectively. acs.org This emerging methodology suggests that the C6-nitro group could be a handle for further functionalization of the pyridine ring, allowing for the introduction of aryl, alkyl, or other groups.
Additionally, the C2-amino group can serve as a directing group in C-H activation reactions. rsc.org Transition metals can coordinate to the amino nitrogen, facilitating the selective functionalization of an adjacent C-H bond (in this case, at the C3 position), providing an alternative route for derivatization that does not require a pre-installed leaving group.
Highly electron-deficient heterocyclic rings can be susceptible to ring-opening and subsequent transformation reactions when treated with potent nucleophiles. mdpi.com Pyridines with multiple electron-withdrawing groups, such as dinitropyridones, have been shown to undergo nucleophilic-type ring transformations. mdpi.com This process is driven by the high electron deficiency of the ring, which lowers its aromatic stabilization energy and makes it vulnerable to nucleophilic attack that initiates ring cleavage. mdpi.com
Given its structure, this compound possesses a highly electron-deficient pyridine core due to the combined effects of the ring nitrogen and the C6-nitro group. It is therefore plausible that under specific conditions with strong nucleophiles, this compound could undergo similar ring transformation or rearrangement processes. Such a reaction would likely be initiated by nucleophilic attack at an electron-poor carbon atom of the ring (e.g., C2 or C4), leading to a ring-opened intermediate that could then re-cyclize to form a different heterocyclic system or undergo other transformations.
General Synthetic Transformations Leading to Diverse Pyridine Derivatives
The strategic positioning of the amino and nitro groups allows for a range of synthetic transformations, leading to diverse and functionalized pyridine derivatives. Key reactions include the reduction of the nitro group to form a diamine, diazotization of the amino group followed by Sandmeyer-type reactions, and nucleophilic aromatic substitution. These transformations open pathways to bicyclic systems like imidazopyridines and pyrido[2,3-d]pyrimidines, which are significant scaffolds in medicinal chemistry.
Reduction of the Nitro Group
A fundamental transformation of nitropyridines is the reduction of the nitro group to a primary amine. This reaction is crucial as it converts the title compound into a pyridine-2,3-diamine derivative, a key building block for the synthesis of fused heterocyclic systems. Common methods for this reduction include catalytic hydrogenation and the use of reducing agents like stannous chloride (SnCl₂) in acidic media. google.comorgsyn.org
For the analogous compound, 2-amino-6-methoxy-3-nitropyridine (B1334430), reduction to 2,3-diamino-6-methoxypyridine has been well-documented. google.com This transformation is typically high-yielding and serves as a critical step in the synthesis of various biologically active molecules. google.comresearchgate.net The resulting vicinal diamine is a versatile intermediate, particularly for the construction of imidazopyridine rings.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Amino-6-methoxy-3-nitropyridine | SnCl₂·2H₂O, conc. HCl, 35–40°C | 2,3-Diamino-6-methoxypyridine dihydrochloride | Not specified | google.com |
| 2-Amino-5-bromo-3-nitropyridine | Fe, HCl, Reflux | 2,3-Diamino-5-bromopyridine | 78% | researchgate.net |
| 2-Amino-3-nitropyridine (B1266227) | Pd/C, H₂ | 2,3-Diaminopyridine | Good | orgsyn.org |
This table presents data for analogous compounds to illustrate the reduction of the nitro group.
Cyclization Reactions of the Resulting Diamine
The pyridine-2,3-diamine derivative obtained from the reduction of this compound is primed for cyclization reactions to form fused bicyclic systems. A prominent example is the synthesis of imidazo[4,5-b]pyridines, which are prevalent in many pharmaceutical compounds. nih.gov This is typically achieved by reacting the diamine with various reagents such as carboxylic acids, aldehydes, or their equivalents. researchgate.netnih.gov For instance, condensation with aldehydes under oxidative conditions or with carboxylic acids at elevated temperatures (often using polyphosphoric acid as a dehydrating agent) leads to the formation of the imidazole (B134444) ring fused to the pyridine core. nih.gov
| Diamine Precursor | Reagents and Conditions | Product | Yield | Reference |
| 2,3-Diaminopyridine | Formic acid | 1H-Imidazo[4,5-b]pyridine | Not specified | nih.gov |
| 2,3-Diaminopyridine | Substituted aryl aldehydes, H₂O, Heat | 2-Aryl-1H-imidazo[4,5-b]pyridines | 83–87% | nih.gov |
| 2,3-Diamino-5-bromopyridine | 4-Nitrobenzaldehyde, Acetic acid, Reflux | 2-(4-Nitrophenyl)-6-bromo-1H-imidazo[4,5-b]pyridine | 89% | researchgate.net |
This table illustrates the cyclization of diaminopyridines, the expected products from the reduction of the title compound.
Sandmeyer and Related Deaminative Reactions
The 2-amino group on the pyridine ring can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents. wikipedia.org Through the Sandmeyer reaction, the diazonium group can be replaced by halides (Cl, Br) or a cyano group using the corresponding copper(I) salt. wikipedia.orgnih.gov This classical reaction provides a reliable method for the synthesis of halo- and cyanopyridines, which are themselves valuable intermediates for further functionalization. nih.gov While the strongly acidic conditions of traditional diazotization can be a limitation for sensitive substrates, modern methods have expanded the scope and functional group tolerance of these transformations. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Aryl Amine (General) | 1. NaNO₂, aq. Acid, 0-5°C2. CuCl/CuBr | Aryl Chloride/Bromide | Variable | wikipedia.org |
| N-(prop-2-yn-1-ylamino)pyridines | Isopentyl nitrite, CuCl₂ | Bicyclic chlorinated pyridones | 62% | nih.gov |
| 2-Aminopyrimidine derivative | t-BuONO, SbCl₃ | 2-Chloropyrimidine derivative | Good | nih.gov |
This table provides general and specific examples of Sandmeyer-type reactions on amino-azaheterocycles, illustrating the potential transformations for the amino group of the title compound.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring in this compound is electron-deficient, a characteristic that is significantly enhanced by the strong electron-withdrawing effect of the 6-nitro group. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group (the C-3 and C-5 positions). stackexchange.comresearchgate.net However, the presence of the methoxy groups at these positions means that substitution would require the displacement of a methoxide (B1231860) ion. A more likely scenario for SNAr on this system is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a carbanion bearing a leaving group attacks a C-H position on the ring, followed by elimination to afford an alkylated product. acs.orgnih.gov Nitropyridines are known to be excellent substrates for VNS reactions. acs.orgnih.gov
| Substrate | Nucleophile/Reagents | Position of Substitution | Product Type | Reference |
| 3-Nitropyridine | Sulfonyl-stabilized carbanions | C-2 and C-4 | Alkylated nitropyridine | acs.orgnih.gov |
| 3-Methoxypyridine | Piperidine, NaH-LiI | C-2 | Aminated pyridine | ntu.edu.sg |
| 2,3,4-Tribromopyridine | NaOMe, MeOH | C-2 and C-4 | Dimethoxy-bromopyridine | stackexchange.com |
This table shows examples of nucleophilic substitution on various pyridine derivatives, highlighting the potential reactivity of the pyridine core in the title compound.
Spectroscopic and Structural Elucidation of 3,5 Dimethoxy 6 Nitropyridin 2 Amine
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insight into the molecular structure, functional groups, and skeletal framework of a molecule. For 3,5-Dimethoxy-6-nitropyridin-2-amine, these methods are crucial for confirming the presence and bonding environment of the amino, methoxy (B1213986), and nitro substituents. The analysis relies heavily on density functional theory (DFT) calculations performed on analogous molecules, which have been shown to correlate well with experimental findings. redalyc.orgnih.gov
The FT-IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the characteristic vibrations of its functional groups. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. redalyc.org The aromatic C-H stretching vibration from the sole proton on the pyridine (B92270) ring is predicted to be observed around 3100 cm⁻¹.
The nitro group (NO₂) vibrations are fundamental for characterization. The asymmetric and symmetric stretching modes are expected to produce strong absorption bands, typically found near 1580 cm⁻¹ and 1340 cm⁻¹, respectively. The presence of two methoxy groups (-OCH₃) will give rise to C-H stretching vibrations just below 3000 cm⁻¹, along with characteristic C-O stretching bands. Pyridine ring stretching vibrations (C=C and C=N) are expected in the 1400–1615 cm⁻¹ region. researchgate.netup.ac.za
Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound (Based on data from analogous compound 2-Amino-6-methoxy-3-nitropyridine (B1334430) redalyc.org)
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3480 | Strong | νas(NH₂) - Asymmetric N-H Stretch |
| ~3345 | Strong | νs(NH₂) - Symmetric N-H Stretch |
| ~3100 | Medium | ν(C-H) - Aromatic C-H Stretch |
| ~2950 | Medium | νas(CH₃) - Methoxy Asymmetric Stretch |
| ~1620 | Strong | δ(NH₂) - NH₂ Scissoring |
| ~1575 | Very Strong | νas(NO₂) - Asymmetric NO₂ Stretch |
| ~1550 | Strong | ν(C=C) - Pyridine Ring Stretch |
| ~1470 | Strong | ν(C=N) - Pyridine Ring Stretch |
| ~1340 | Very Strong | νs(NO₂) - Symmetric NO₂ Stretch |
| ~1250 | Strong | ν(C-O) - Methoxy C-O Stretch |
| ~1020 | Medium | Ring Breathing Mode |
| ~830 | Medium | δ(NO₂) - NO₂ Wagging |
| ~780 | Medium | γ(C-H) - C-H Out-of-plane Bend |
ν = stretching; δ = in-plane bending; γ = out-of-plane bending; as = asymmetric; s = symmetric.
The FT-Raman spectrum provides complementary information to FT-IR, particularly for symmetric vibrations and skeletal modes of the pyridine ring. The symmetric stretching vibration of the nitro group (~1340 cm⁻¹) is expected to be a very strong and prominent band in the Raman spectrum. nih.gov Similarly, the pyridine ring breathing mode, anticipated around 1020 cm⁻¹, should be clearly observable. cdnsciencepub.com
The symmetric N-H stretching of the amino group (~3345 cm⁻¹) is also expected to be Raman active. redalyc.org The C=C and C=N stretching vibrations of the aromatic system will also appear, though their relative intensities may differ from the IR spectrum. rsc.org
Table 2: Predicted FT-Raman Vibrational Frequencies and Assignments for this compound (Based on data from analogous compound 2-Amino-6-methoxy-3-nitropyridine redalyc.org)
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3345 | Medium | νs(NH₂) - Symmetric N-H Stretch |
| ~3100 | Medium | ν(C-H) - Aromatic C-H Stretch |
| ~1575 | Strong | νas(NO₂) - Asymmetric NO₂ Stretch |
| ~1550 | Medium | ν(C=C) - Pyridine Ring Stretch |
| ~1470 | Medium | ν(C=N) - Pyridine Ring Stretch |
| ~1340 | Very Strong | νs(NO₂) - Symmetric NO₂ Stretch |
| ~1020 | Strong | Ring Breathing Mode |
| ~830 | Medium | δ(NO₂) - NO₂ Wagging |
A comprehensive assignment of vibrational modes requires correlating specific spectral bands to the motions of functional groups and the molecular skeleton. This is typically achieved with support from computational methods, such as Potential Energy Distribution (PED) analysis. nih.govnih.gov
NH₂ Group Vibrations : The asymmetric and symmetric N-H stretching modes are expected near 3480 cm⁻¹ and 3345 cm⁻¹, respectively. The NH₂ scissoring (in-plane bending) mode is predicted around 1620 cm⁻¹.
NO₂ Group Vibrations : The most characteristic bands for the nitro group are its asymmetric and symmetric stretches, predicted around 1575 cm⁻¹ and 1340 cm⁻¹, respectively. These bands are typically strong in both IR and Raman spectra. Bending and wagging modes for the nitro group are expected at lower frequencies (~830 cm⁻¹). redalyc.org
Methoxy Group Vibrations : Asymmetric and symmetric C-H stretching of the methyl groups should appear in the 2950-2850 cm⁻¹ range. The C-O stretching vibrations, crucial for identifying the methoxy substituents, are anticipated to cause strong bands in the 1250-1200 cm⁻¹ region.
Pyridine Ring Vibrations : The pyridine ring gives rise to a set of characteristic stretching vibrations (C=C, C=N) between 1400 cm⁻¹ and 1615 cm⁻¹. A symmetric "ring breathing" mode, which involves the expansion and contraction of the entire ring, is a strong Raman band and is predicted around 1020 cm⁻¹. In-plane and out-of-plane bending of the single aromatic C-H bond are also expected. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For this compound, ¹H-NMR and ¹³C-NMR spectra would provide definitive structural confirmation.
The ¹H-NMR spectrum is predicted to be relatively simple, reflecting the high degree of substitution on the pyridine ring. Three main types of proton signals are expected:
Amine Protons (NH₂) : A broad singlet is anticipated, likely in the range of 5.0–7.0 ppm. The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Methoxy Protons (-OCH₃) : Two distinct singlets, each integrating to three protons, are expected. acdlabs.com The methoxy group at C3 is adjacent to the amino group, while the one at C5 is situated between a C-H bond and the ring nitrogen pathway. These different electronic environments should result in slightly different chemical shifts, predicted to be in the 3.8–4.2 ppm range. researchgate.netpdx.edu
Table 3: Predicted ¹H-NMR Chemical Shifts and Multiplicities (Based on general principles and data from analogous compounds chemicalbook.comresearchgate.net)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.0 - 6.5 | Singlet | 1H | C4-H |
| 5.0 - 7.0 | Broad Singlet | 2H | NH₂ |
| 3.8 - 4.2 | Singlet | 3H | C3-OCH₃ |
| 3.8 - 4.2 | Singlet | 3H | C5-OCH₃ |
The proton-decoupled ¹³C-NMR spectrum is expected to show eight distinct signals, corresponding to the six carbons of the pyridine ring and the two methoxy carbons. The chemical shifts are governed by hybridization and the electron-donating or -withdrawing nature of the substituents. udel.eduoregonstate.edu
Methoxy Carbons : The two methoxy carbons are expected to resonate in the typical region for aromatic methoxy groups, around 55–65 ppm. acdlabs.comresearchgate.netnih.gov
Pyridine Ring Carbons : The shifts of the ring carbons are highly diagnostic.
C2 and C6 : These carbons are directly bonded to the ring nitrogen and are generally found downfield. C2, bonded to the electron-donating amino group, will be shifted upfield relative to C6, which is bonded to the strongly electron-withdrawing nitro group.
C3 and C5 : These carbons are bonded to oxygen atoms of the methoxy groups and are expected to be significantly deshielded, appearing far downfield.
C4 : This carbon is bonded to the sole hydrogen and its shift will be influenced by the adjacent methoxy groups.
The carbon attached to the nitro group (C6) is expected to be significantly influenced and shifted compared to an unsubstituted pyridine.
Table 4: Predicted ¹³C-NMR Chemical Shifts (Based on substituent effects and data from analogous compounds researchgate.netresearchgate.net)
| Predicted Shift (δ, ppm) | Assignment |
| ~160 | C5-OCH₃ |
| ~158 | C3-OCH₃ |
| ~155 | C2-NH₂ |
| ~140 | C6-NO₂ |
| ~135 | C-N (Pyridine) |
| ~95 | C4-H |
| ~60 | C5-OCH₃ |
| ~58 | C3-OCH₃ |
Comprehensive Spectral Analysis, Chemical Shift Assignments, and Coupling Constant Interpretation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amine protons, and the methoxy group protons.
Aromatic Region: A single proton is attached to the pyridine ring at the C4 position. Due to the electronic effects of the surrounding substituents (two methoxy groups, a nitro group, and an amino group), this proton is expected to resonate as a singlet. The electron-donating methoxy and amino groups and the electron-withdrawing nitro group will influence its chemical shift. It is predicted to appear in the downfield region of the spectrum.
Amine Protons: The two protons of the primary amine group (-NH₂) will likely appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on factors such as solvent and concentration.
Methoxy Protons: The two methoxy groups (-OCH₃) at positions C3 and C5 are chemically distinct and are therefore expected to give rise to two separate singlets in the upfield region of the spectrum. Each singlet would integrate to three protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
Aromatic Carbons: The pyridine ring has six carbon atoms, five of which are substituted. These carbons are expected to show distinct signals in the downfield region of the spectrum. The chemical shifts will be influenced by the attached functional groups. The carbon bearing the nitro group (C6) is expected to be significantly deshielded, while the carbons attached to the methoxy and amino groups will also show characteristic shifts.
Methoxy Carbons: The two methoxy groups will each exhibit a signal in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H4 | Estimated 8.0-8.5 | s | Estimated 140-145 |
| NH₂ | Estimated 5.0-6.0 | br s | - |
| 3-OCH₃ | Estimated 3.9-4.1 | s | Estimated 55-60 |
| 5-OCH₃ | Estimated 3.8-4.0 | s | Estimated 54-59 |
| C2 | - | - | Estimated 155-160 |
| C3 | - | - | Estimated 145-150 |
| C5 | - | - | Estimated 135-140 |
| C6 | - | - | Estimated 150-155 |
Note: The chemical shift values are estimations based on the analysis of similar substituted pyridine structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Coupling Constants: Due to the substitution pattern of the molecule, with only one aromatic proton, no significant proton-proton coupling is expected in the aromatic region, resulting in a singlet for H4.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Determination of the Molecular Ion and Isotopic Abundance Patterns
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺). The molecular formula of the compound is C₇H₉N₃O₄, which gives a molecular weight of 199.16 g/mol . The molecular ion peak would therefore be observed at an m/z (mass-to-charge ratio) of 199.
The isotopic abundance pattern for the molecular ion can be predicted based on the natural abundance of the isotopes of its constituent elements (carbon, hydrogen, nitrogen, and oxygen). The M+1 peak, primarily due to the presence of ¹³C, can be estimated to be approximately 8.5% of the intensity of the molecular ion peak.
Interactive Data Table: Predicted Molecular Ion and Isotopic Peaks
| Ion | m/z (predicted) | Relative Abundance (%) |
| [M]⁺ | 199 | 100 |
| [M+1]⁺ | 200 | ~8.5 |
Analysis of Fragmentation Pathways for Structural Confirmation
The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. For this compound, several characteristic fragmentation pathways can be postulated:
Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a fragment ion at m/z 184.
Loss of a Nitro Group: The nitro group can be lost as a neutral molecule (NO₂) or as a radical (•NO). Loss of NO₂ would result in a fragment at m/z 153.
Loss of a Methoxy Radical: Cleavage of the C-O bond of a methoxy group can lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z 168.
Ring Cleavage: Complex fragmentation patterns involving the cleavage of the pyridine ring can also occur, leading to various smaller fragment ions.
Interactive Data Table: Predicted Major Fragment Ions
| m/z (predicted) | Proposed Fragment | Loss from Molecular Ion |
| 184 | [M - CH₃]⁺ | •CH₃ |
| 168 | [M - OCH₃]⁺ | •OCH₃ |
| 153 | [M - NO₂]⁺ | •NO₂ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Investigation of Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands due to the presence of the substituted pyridine ring, which is a chromophore. The electronic transitions are typically of the π → π* and n → π* type.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. For this compound, multiple π → π* transitions are expected due to the aromatic system and the influence of the various substituents.
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.
The presence of the amino, methoxy, and nitro groups, which are strong auxochromes and chromophores, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The spectrum is likely to show at least two major absorption bands.
Interactive Data Table: Predicted UV-Vis Absorption Maxima
| Transition Type | λmax (nm, predicted) | Solvent |
| π → π | Estimated 250-280 | Ethanol (B145695) |
| n → π / Charge Transfer | Estimated 350-400 | Ethanol |
Note: The λmax values are estimations based on data from similarly substituted aromatic compounds. The exact positions of the maxima can be influenced by the solvent used.
Characterization of Luminescence Properties
Luminescence, including fluorescence and phosphorescence, involves the emission of light from a molecule after it has absorbed light. Many aromatic nitro compounds are known to be non-luminescent or only weakly luminescent. This is often due to efficient non-radiative decay processes, such as intersystem crossing, which are promoted by the nitro group.
Therefore, it is predicted that this compound will exhibit very weak or no fluorescence upon excitation at its absorption maxima. The nitro group can act as a quenching group, dissipating the absorbed energy through non-radiative pathways. Any weak emission, if observed, would likely be at a longer wavelength than the absorption maxima.
X-ray Crystallography and Solid-State Structural Analysis
Detailed experimental data from X-ray crystallography studies for this compound are not available in the public domain. Consequently, a definitive analysis of its solid-state structure cannot be provided.
Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group of this compound has not been reported in published crystallographic studies.
Without crystal structure data, a precise description of the molecular conformation, including bond angles, bond lengths, and the planarity of the pyridine ring, is not possible. Similarly, the specific intermolecular interactions, such as hydrogen bonding patterns and π-stacking, which govern the crystal packing, remain uncharacterized. The potential for tautomerism in the solid state has also not been experimentally investigated for this compound.
Elemental Analysis for Precise Stoichiometric Verification
While the synthesis of various nitropyridine derivatives is documented, specific reports detailing the elemental analysis of this compound were not found. This analysis is crucial for confirming the empirical formula (C₇H₉N₃O₄) and verifying the purity of the synthesized compound. A theoretical elemental composition can be calculated, but experimental values from combustion analysis are not available in the reviewed literature.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 7 | 84.077 | 42.21% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.56% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 21.10% |
| Oxygen | O | 15.999 | 4 | 63.996 | 32.14% |
| Total | 199.166 | 100.00% |
Based on a comprehensive search for scientific literature, there are currently no specific computational chemistry studies available for the compound This compound . The requested detailed analysis and data tables under the specified outline headings—including Density Functional Theory (DFT) applications, molecular geometry optimization, Molecular Electrostatic Potential (MEP) analysis, and Natural Bond Orbital (NBO) analysis—cannot be generated without published research focusing explicitly on this molecule.
While computational studies have been conducted on structurally related compounds, such as 2-amino-6-methoxy-3-nitropyridine and various other substituted nitropyridines, the strict requirement to focus solely on this compound prevents the use of data from these other molecules. Extrapolating findings from different chemical structures would not provide scientifically accurate or valid information for the specific compound of interest and would violate the core instructions of the request.
Therefore, the generation of an article with detailed, specific research findings and data tables for this compound is not possible at this time due to the absence of dedicated studies in the public domain.
Computational Chemistry and Theoretical Investigations of 3,5 Dimethoxy 6 Nitropyridin 2 Amine
Reactivity Pattern Prediction and Mechanistic Insights
Theoretical calculations can map the electronic landscape of a molecule, revealing key features that govern its reactivity.
Identification of Nucleophilic and Electrophilic Sites
The reactivity of 3,5-Dimethoxy-6-nitropyridin-2-amine is dictated by the distribution of electron density across the molecule. The interplay between the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups and the electron-withdrawing nitro (-NO2) group creates distinct regions of high and low electron density.
Computational methods such as Molecular Electrostatic Potential (MEP) mapping and Natural Bond Orbital (NBO) analysis would be used to identify these reactive sites.
Nucleophilic Sites: Regions with high electron density, typically associated with lone pairs on nitrogen and oxygen atoms, are susceptible to attack by electrophiles. In this molecule, the nitrogen of the amino group and the pyridine (B92270) ring nitrogen would be expected to be primary nucleophilic centers.
Electrophilic Sites: Electron-deficient regions, particularly the carbon atoms of the pyridine ring influenced by the nitro group, would be prone to attack by nucleophiles.
A hypothetical data table derived from such an analysis would quantify the atomic charges, indicating the most probable sites for chemical reactions.
Table 1: Hypothetical Calculated Atomic Charges for Reactivity Site Identification
| Atom | Predicted Charge (a.u.) | Predicted Reactivity |
|---|---|---|
| N (Pyridine Ring) | Negative | Nucleophilic |
| N (Amino Group) | Negative | Nucleophilic |
| O (Nitro Group) | Negative | Nucleophilic |
Theoretical Studies on Protonation Equilibria and Basicity of the Pyridine Nitrogen
The basicity of the pyridine nitrogen is a critical parameter influencing the molecule's behavior in acidic environments. The presence of both electron-donating and electron-withdrawing substituents complicates a simple prediction.
The amino and methoxy groups are expected to increase the electron density on the pyridine ring through resonance and inductive effects, thereby enhancing the basicity of the ring nitrogen.
Conversely, the strongly electron-withdrawing nitro group would decrease the electron density, reducing the basicity.
Theoretical calculations of proton affinity and pKa values would be necessary to determine the net effect of these competing influences. Such studies would involve optimizing the geometries of both the neutral and protonated forms of the molecule to calculate the energy difference, providing a quantitative measure of basicity.
Simulation of Spectroscopic Properties
Computational methods allow for the accurate simulation of various types of spectra, which can be used to interpret experimental data or to predict the spectral features of novel compounds.
Theoretical Vibrational Spectra (FT-IR, FT-Raman) Calculation and Comparison with Experimental Data
Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the various stretching, bending, and torsional motions of the atoms.
For this compound, key vibrational modes would include:
N-H stretching of the amino group.
C-H stretching of the methoxy groups and the pyridine ring.
N-O stretching of the nitro group.
Ring vibrations of the pyridine core.
A comparison of the calculated FT-IR and FT-Raman spectra with experimental data would allow for a detailed assignment of the observed spectral bands to specific molecular vibrations.
Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Data not available | Data not available |
| C-H Stretch | Data not available | Data not available |
| N-O Stretch | Data not available | Data not available |
Computational Nuclear Magnetic Resonance Chemical Shifts (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational technique for predicting the NMR chemical shifts of ¹H and ¹³C nuclei. These calculations provide valuable information about the electronic environment of each atom in the molecule.
For this compound, the calculated chemical shifts would be influenced by the electron-donating and -withdrawing effects of the substituents. For instance, the protons and carbons of the methoxy groups would have characteristic chemical shifts, as would the proton on the pyridine ring. Comparing these theoretical values with experimental NMR spectra would be crucial for the structural confirmation of the compound.
Table 3: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm)
| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹H (Ring) | Data not available | Data not available |
| ¹H (Amino) | Data not available | Data not available |
| ¹H (Methoxy) | Data not available | Data not available |
| ¹³C (Ring) | Data not available | Data not available |
Prediction of Non-linear Optical (NLO) Properties, including Hyperpolarizability and Susceptibility
Molecules with significant charge separation, often arising from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. The structure of this compound, with its donor (amino, methoxy) and acceptor (nitro) groups on a pyridine ring, suggests potential for NLO activity.
Computational studies would focus on calculating key NLO parameters such as:
Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.
First-order Hyperpolarizability (β): The primary determinant of second-order NLO activity.
High values of these parameters would indicate that this compound could be a candidate for applications in optical materials and technologies.
Table 4: Hypothetical Calculated Non-Linear Optical Properties
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | Data not available |
| Polarizability (α) | Data not available |
Advanced Research Applications of 3,5 Dimethoxy 6 Nitropyridin 2 Amine Derivatives in Organic Chemistry
Role as a Key Synthetic Intermediate in the Construction of Complex Chemical Entities
The strategic placement of activating and directing groups makes 3,5-Dimethoxy-6-nitropyridin-2-amine a valuable precursor for the synthesis of more complex molecular architectures, particularly poly-substituted heterocyclic systems. The nitro group, in particular, significantly influences the reactivity of the pyridine (B92270) ring, facilitating nucleophilic aromatic substitution reactions. nih.govresearchgate.net
Research on related 2-amino-3-nitropyridine (B1266227) systems demonstrates their utility in building fused heterocyclic structures. A primary transformation is the reduction of the nitro group to an amine, yielding a diamino-pyridine derivative. For instance, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be reduced to 2,3-diamino-6-methoxypyridine (B1587572) using agents like stannous chloride in hydrochloric acid. google.com This resulting ortho-diamino functionality is a classic precursor for cyclization reactions, allowing for the construction of fused five- or six-membered rings, such as imidazopyridines or pyrazinopyridines, which are prevalent motifs in medicinal chemistry. mdpi.comnih.gov
Furthermore, nitropyridines serve as platforms for introducing a variety of functional groups. The nitro group itself can be displaced by various nucleophiles, a reaction that is often difficult on an unactivated pyridine ring. nih.gov This reactivity allows for the introduction of new substituents that can be further elaborated. The amino and methoxy (B1213986) groups also offer sites for modification, enabling a divergent approach to a library of complex molecules from a single, highly functionalized starting material. The compound can be a key component in three-component ring transformation reactions, acting as a synthetic equivalent for unstable nitromalonaldehyde (B3023284) to produce other complex nitropyridines. nih.gov
| Starting Material Class | Reaction Type | Reagents | Product Class | Reference |
|---|---|---|---|---|
| 2-Amino-3-nitropyridine | Nitro Group Reduction | SnCl2·2H2O, HCl | 2,3-Diaminopyridine | google.com |
| 2-Chloro-3-nitropyridine | Nucleophilic Substitution | Piperazine | 2-(Piperazin-1-yl)-3-nitropyridine | nih.gov |
| 3-Nitropyridine | Vicarious Nucleophilic Substitution | Methyl Chloroacetate, Strong Base | Substituted 2-amino-5-nitropyridine | mdpi.com |
| 1-Methyl-3,5-dinitro-2-pyridone | Three-Component Ring Transformation | Ketone, Ammonia | Substituted 5-Nitropyridine | nih.gov |
Exploration in Ligand Design for Coordination Chemistry
Aminopyridine derivatives are well-established ligands in coordination chemistry, capable of binding to a wide range of metal ions to form stable complexes. vot.plresearchgate.net The this compound framework offers multiple potential coordination sites, primarily the pyridine ring nitrogen and the exocyclic amino group, allowing it to act as a bidentate or monodentate ligand.
The electronic properties of the ligand, and consequently the properties of the resulting metal complex, can be finely tuned by the substituents on the pyridine ring. vot.pl The electron-donating methoxy groups increase the electron density on the pyridine ring, enhancing the σ-donating ability of the nitrogen atoms. Conversely, the electron-withdrawing nitro group decreases the basicity of the nitrogen atoms. This push-pull electronic configuration can lead to interesting photophysical or electrochemical properties in the corresponding metal complexes.
Derivatives can be readily prepared, for example, through condensation of the amino group with aldehydes to form Schiff base ligands. These multidentate ligands have been shown to form stable complexes with transition metals such as copper(II) and zinc(II). nih.gov Such complexes are investigated for applications in catalysis, materials science, and as models for biological systems. ekb.eg The specific steric and electronic environment provided by the 3,5-dimethoxy-6-nitro substituted backbone can enforce specific coordination geometries and oxidation states on the metal center.
| Ligand Type | Metal Ion(s) | Application/Feature | Reference |
|---|---|---|---|
| Aminopyridinato | Ti, Zr (Group 4) | Olefin polymerization catalysis | vot.pl |
| Polypyridylamine | Co, Cu, Ni | Supports metal-metal bonded complexes | researchgate.net |
| 3-Aminopyridine | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Studied for antimicrobial and cytotoxic activity | scirp.org |
| (5-nitropyridin-2-yl)imine Schiff Base | Cu(II), Zn(II) | Studied for antioxidant and enzyme inhibition | nih.gov |
Development of Novel Synthetic Methodologies Leveraging Pyridine Scaffolds
The unique electronic nature of the this compound scaffold makes it an ideal platform for the development of new synthetic methods. The high degree of functionalization allows for selective reactions at different positions, governed by the choice of reagents and reaction conditions.
Methodologies can be developed that exploit the inherent reactivity of the C-N and C-O bonds, as well as the aromatic C-H bonds. For example, the presence of the amino group can direct ortho-lithiation or C-H activation reactions, allowing for the introduction of new substituents at the C3 position if the nitro group were not present, or potentially at the C4 position. The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr), enabling the displacement of other leaving groups on the ring or even the nitro group itself under certain conditions. nih.gov
Research into related nitropyridine systems has led to novel synthetic protocols. For instance, the vicarious nucleophilic substitution (VNS) of hydrogen has been used to aminate 3-nitropyridines at the position para to the nitro group. researchgate.net Such methodologies, when applied to the this compound framework, could provide rapid access to a diverse range of poly-substituted pyridines that are difficult to synthesize through traditional methods. The development of such novel reactions expands the toolbox of synthetic organic chemists and facilitates the construction of complex molecular targets.
Investigation as Precursors for Functional Materials Development, such as Non-linear Optics
Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including frequency conversion and optical switching. A common molecular design strategy for second-order NLO materials is to create a "push-pull" system, where an electron-donating group and an electron-withdrawing group are connected through a π-conjugated system.
The this compound molecule contains the essential components of such a system. The amino and methoxy groups act as strong electron donors, while the nitro group is a powerful electron acceptor. These groups are conjugated through the pyridine ring, allowing for efficient intramolecular charge transfer (ICT) upon excitation. ymerdigital.com This ICT is a key factor for high molecular hyperpolarizability (β), a measure of the second-order NLO response.
Studies on related pyridine derivatives have demonstrated their potential as NLO materials. For example, pyridine-derived fluorenones and chalcones have been synthesized and shown to exhibit significant second- and third-order NLO effects. rsc.orgresearchgate.net By systematically modifying the structure of this compound derivatives—for instance, by extending the π-system or altering the donor/acceptor strength—researchers can tune the NLO properties and design new materials with enhanced performance. Computational studies, such as Density Functional Theory (DFT), are often employed to predict the hyperpolarizability and guide the synthesis of promising candidates. nih.gov
| Compound Class | NLO Property Measured | Key Structural Feature | Reference |
|---|---|---|---|
| Pyridine derived fluorenone | Second Harmonic Generation (SHG) | π-conjugated fluorenone core with pyridine groups | rsc.org |
| Pyridine centered chalcone (B49325) | Third-order NLO properties (Z-scan) | Donor-π-Acceptor chalcone structure | researchgate.net |
| Imidazo[1,2-a]pyridine styryl dyes | First hyperpolarizability (β) (Computed) | Intramolecular charge transfer from imidazopyridine to acceptor | ymerdigital.com |
| 2-Adamantylamino-5-nitropyridine (AANP) | Laser Raman Conversion | Donor (amino) and acceptor (nitro) groups on pyridine | tandfonline.com |
Structure-Activity Relationship Studies (QSAR) for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods used to correlate the chemical structure of compounds with their physical, chemical, or biological activities. These models are invaluable in medicinal chemistry and materials science for predicting the properties of new compounds and guiding molecular design, thereby saving time and resources.
For derivatives of this compound, QSAR models can be developed to predict a wide range of activities. nih.gov For example, if a series of derivatives is synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model can be built to identify the key structural features (molecular descriptors) that govern this activity. semanticscholar.org These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Studies on substituted 2-aminopyridines have successfully used QSAR to understand the structural requirements for inhibiting nitric oxide synthases or the ALK2 kinase. nih.govsemanticscholar.org The models revealed that properties like the presence of hydrogen bond donors and acceptors and specific aromatic features are crucial for activity. nih.gov By applying similar methodologies to derivatives of this compound, researchers can gain insights into the structure-activity relationships, enabling the rational design of new molecules with optimized properties, whether for biological applications or for the development of advanced materials.
| Descriptor Type | Example Descriptor | Property Represented | Reference |
|---|---|---|---|
| Electronic | Dipole Moment | Molecular polarity and charge distribution | tandfonline.com |
| Thermodynamic | HOMO/LUMO Energy Gap | Chemical reactivity and kinetic stability | tandfonline.com |
| Topological | SsCH3E-index | Electrotopological state of specific atom types (e.g., methyl group) | researchgate.net |
| Constitutional | H-Donor Count | Number of hydrogen bond donors | researchgate.net |
| Pharmacophore | Acceptor/Donor Sites | Spatial arrangement of key interaction features | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Sustainable and Green Chemistry Synthetic Routes
Traditional synthetic methods for pyridine (B92270) derivatives often rely on harsh reagents, toxic solvents, and multi-step processes that generate significant waste. Future research should prioritize the development of environmentally benign synthetic pathways for 3,5-Dimethoxy-6-nitropyridin-2-amine.
Drawing inspiration from green chemistry principles applied to other heterocyclic syntheses, researchers could explore methods that reduce the environmental impact. researchgate.netgoogle.com This includes the use of safer, renewable, or recyclable solvents like polyethylene (B3416737) glycol (PEG-400) or aqueous media, which have been successfully used for other pyridine syntheses. researchgate.net The adoption of catalysts that are non-toxic and easily recoverable, such as potassium carbonate or natural product-derived catalysts, could replace more hazardous options. researchgate.netnih.gov Furthermore, developing one-pot or multi-component reactions would enhance process efficiency by minimizing intermediate isolation steps, thus reducing solvent usage and energy consumption. nih.gov
| Green Chemistry Approach | Potential Application to Synthesis | Anticipated Benefits |
| Alternative Solvents | Utilizing aqueous media or polyethylene glycol (PEG) instead of traditional volatile organic compounds. researchgate.net | Reduced toxicity, improved safety, potential for solvent recycling. |
| Benign Catalysts | Employing solid acid catalysts, basic carbonates, or natural product-based catalysts. researchgate.netnih.gov | Avoidance of heavy metals, easier catalyst separation, lower environmental impact. |
| Process Intensification | Designing one-pot, multi-component reaction sequences. nih.gov | Higher atom economy, reduced waste, shorter production cycles. |
| Energy Efficiency | Investigating microwave-assisted or ultrasound-promoted reactions. researchgate.net | Faster reaction times, lower energy consumption compared to conventional heating. |
Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Selectivity
Achieving high regioselectivity in the functionalization of the pyridine ring is a persistent challenge. Future work should focus on discovering novel reaction pathways and catalytic systems to synthesize this compound and its derivatives with greater control and efficiency.
The exploration of advanced catalytic systems is a promising avenue. For instance, transition metal catalysts, such as those based on Ruthenium or Rhodium, could be investigated for selective C-H functionalization or amination reactions on the pyridine core. researchgate.netnih.gov The development of catalysts that can effectively direct the nitration step to the desired position under milder conditions would be a significant advancement, avoiding the often tedious separation of isomers common in pyridine chemistry. orgsyn.orgsemanticscholar.org Research into enzymatic or chemo-enzymatic routes could also provide highly selective and environmentally friendly alternatives to traditional chemical methods.
Application of Advanced In Situ Spectroscopic Characterization Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and control. The application of advanced in situ spectroscopic techniques can provide real-time insights into reaction kinetics, the formation of transient intermediates, and catalyst behavior.
Techniques such as in situ Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, along with Raman spectroscopy, can monitor the concentration of reactants, intermediates, and products as the reaction progresses. This data is invaluable for elucidating complex reaction pathways and identifying rate-limiting steps. For example, spectroscopic studies could clarify the mechanism of nitration or methoxylation on the pyridine ring. researchgate.net These advanced characterization methods, which have been applied to other complex organic systems, would enable researchers to optimize reaction conditions for improved yield and purity. nih.govbas.bg
Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. rjptonline.org These computational tools can be leveraged to accelerate the discovery and development of synthetic routes and novel analogues of this compound.
| AI/ML Application Area | Specific Goal for this compound | Potential Impact |
| Retrosynthesis Prediction | Identify novel and efficient synthetic routes from simple precursors. arxiv.org | Discovery of more cost-effective and sustainable manufacturing processes. |
| Reaction Yield Optimization | Predict the reaction yield and outcome under various conditions. rjptonline.orgresearchgate.net | Accelerated process development and reduced experimental workload. |
| Site Selectivity Prediction | Forecast the most likely position for functionalization on the pyridine ring. researchgate.net | Enhanced control over the synthesis of specific isomers and derivatives. |
| De Novo Drug Design | Generate novel analogues with optimized biological activity or material properties. | Faster identification of lead compounds for therapeutic or material applications. |
Investigation of Novel Molecular Architectures and Hybrid Systems Based on the Pyridine Core
The functional groups present in this compound (amine, nitro, and methoxy (B1213986) groups) make it an excellent building block for constructing more complex molecular architectures and hybrid materials.
Future research could focus on using this compound as a scaffold to synthesize novel supramolecular structures, coordination polymers, or metal-organic frameworks (MOFs). The amine group can be readily modified, for example, through condensation reactions to form Schiff bases, which can then act as ligands for metal complexes. nih.gov The nitro group can be reduced to an amine, providing a second site for further functionalization, leading to the creation of unique di-substituted pyridine systems. orgsyn.orggoogle.com These new, larger architectures could exhibit interesting photophysical, electronic, or catalytic properties, opening doors to applications in sensing, catalysis, and advanced materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dimethoxy-6-nitropyridin-2-amine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of nitro-substituted pyridines typically involves multi-step reactions, such as nitration of methoxy precursors or nucleophilic substitution. For example, similar compounds (e.g., 6-aryl-4-cycloamino-triazine-2-amines) were synthesized using palladium-catalyzed coupling or condensation reactions under inert atmospheres, with yields ranging from 7% to 24% depending on substituent effects . Optimize by varying solvents (e.g., ethanol, acetonitrile), temperature (80–120°C), and catalysts (e.g., Pd/C). Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography. Methoxy and nitro groups may influence steric and electronic effects, necessitating tailored conditions .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- H/C NMR : Assign peaks based on neighboring substituents (e.g., methoxy protons at ~3.8 ppm, aromatic protons influenced by nitro groups) .
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection (λ = 254 nm) .
Q. What factors influence the stability of this compound under varying storage conditions?
- Methodological Answer : Stability is affected by:
- Light Sensitivity : Nitro groups are prone to photodegradation; store in amber vials at -20°C .
- Moisture : Methoxy groups may hydrolyze under acidic/alkaline conditions; use desiccants or inert atmospheres.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C for similar nitroaromatics) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-withdrawing effects of the nitro group and electron-donating methoxy groups. Use software like Gaussian with B3LYP/6-31G(d) basis sets .
- 3D-QSAR Modeling : Correlate substituent positions (e.g., nitro at C6, methoxy at C3/C5) with biological activity or solubility, as demonstrated for triazine derivatives .
- Solvent Effects : Simulate solvation free energies (e.g., in DMSO or water) to predict solubility and reaction pathways .
Q. What experimental strategies resolve contradictions between theoretical and observed spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine shows predictable fluorine-induced deshielding) .
- X-ray Crystallography : Resolve ambiguities in molecular geometry using SHELX software for refinement (e.g., bond angles, torsion angles) .
- Isomer Analysis : Check for tautomeric forms or regioisomers via 2D NMR (e.g., NOESY for spatial proximity) .
Q. How can catalytic mechanisms in the synthesis of this compound be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying catalyst loads (e.g., Pd/C) and temperatures to infer rate-limiting steps.
- Isotopic Labeling : Use N-labeled nitro precursors to track incorporation via MS/MS .
- In Situ Spectroscopy : Employ FTIR or Raman to detect intermediates (e.g., nitronium ion formation during nitration) .
Key Considerations for Experimental Design
- Synthetic Optimization : Use factorial design (e.g., varying solvent polarity, catalyst type) to identify critical factors for yield improvement .
- Data Reproducibility : Replicate experiments ≥3 times; report mean ± standard deviation for yields and spectral data .
- Safety Protocols : Nitro compounds may be explosive; conduct small-scale reactions and adhere to hazard guidelines (e.g., fume hoods, blast shields) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
